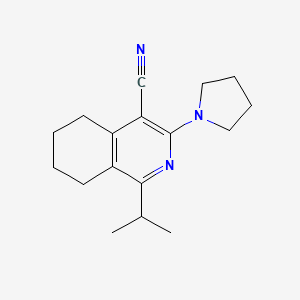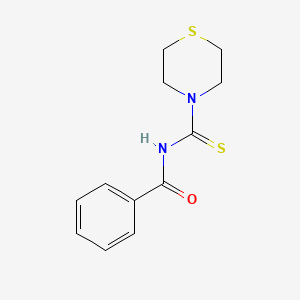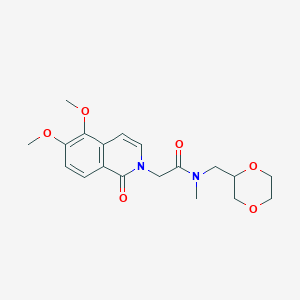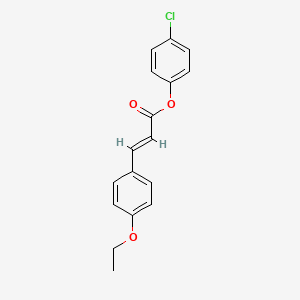
1-isopropyl-3-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-isopropyl-3-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as CTAP, has been synthesized using various methods and has been found to have a range of biochemical and physiological effects. In
Applications De Recherche Scientifique
1-isopropyl-3-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile has been used in scientific research as a selective antagonist of the mu opioid receptor. This receptor is involved in the modulation of pain and reward pathways in the brain, and its activation by endogenous or exogenous opioids can lead to analgesia, euphoria, and addiction. 1-isopropyl-3-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile has been found to block the effects of opioids on the mu receptor, suggesting its potential use in the treatment of opioid addiction and overdose.
Mécanisme D'action
1-isopropyl-3-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile binds to the mu opioid receptor with high affinity and selectivity, preventing the activation of downstream signaling pathways. This leads to the inhibition of opioid-induced analgesia, reward, and dependence. 1-isopropyl-3-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile has been shown to be a competitive antagonist of the mu receptor, meaning that it competes with opioids for binding to the receptor.
Biochemical and Physiological Effects
1-isopropyl-3-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile has been found to have a range of biochemical and physiological effects, including the inhibition of opioid-induced analgesia, reward, and dependence. 1-isopropyl-3-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile has also been shown to attenuate the development of tolerance to opioids, suggesting its potential use in preventing the development of opioid addiction.
Avantages Et Limitations Des Expériences En Laboratoire
1-isopropyl-3-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile has several advantages for use in lab experiments, including its high affinity and selectivity for the mu opioid receptor, its ability to block the effects of opioids on the mu receptor, and its potential use in the treatment of opioid addiction and overdose. However, 1-isopropyl-3-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile also has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on 1-isopropyl-3-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile, including the development of more efficient synthesis methods, the investigation of its potential use in the treatment of opioid addiction and overdose, and the exploration of its effects on other opioid receptors and neurotransmitter systems. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-isopropyl-3-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile and its potential interactions with other drugs and compounds.
Conclusion
In conclusion, 1-isopropyl-3-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile, or 1-isopropyl-3-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile, is a chemical compound that has been extensively studied for its potential applications in scientific research. 1-isopropyl-3-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile has been synthesized using various methods and has been found to have a range of biochemical and physiological effects, including the inhibition of opioid-induced analgesia, reward, and dependence. While 1-isopropyl-3-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile has several advantages for use in lab experiments, further research is needed to fully understand its potential applications and limitations.
Méthodes De Synthèse
The synthesis of 1-isopropyl-3-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile has been achieved using various methods, including the Hantzsch reaction and the Pictet-Spengler reaction. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine to form a dihydropyridine intermediate, which is then oxidized to produce the final product. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine to form an iminium ion intermediate, which undergoes intramolecular cyclization to form the final product.
Propriétés
IUPAC Name |
1-propan-2-yl-3-pyrrolidin-1-yl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3/c1-12(2)16-14-8-4-3-7-13(14)15(11-18)17(19-16)20-9-5-6-10-20/h12H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEYJAPSLHHBLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=C(C2=C1CCCC2)C#N)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Propan-2-yl)-3-(pyrrolidin-1-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{3-[(4-fluoro-2-methylphenyl)amino]-3-oxopropyl}-N-(2-methoxyethyl)piperidine-1-carboxamide](/img/structure/B5631651.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5631655.png)
![3-(3-methyl-2-buten-1-yl)-1-[(3-methyl-5-isoxazolyl)methyl]-3-piperidinecarboxylic acid](/img/structure/B5631656.png)

![1-{3-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]phenyl}imidazolidin-2-one](/img/structure/B5631677.png)


![2-chloro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5631702.png)
![(3S*,4R*)-3-cyclopropyl-N,N-dimethyl-4-{[3-(1H-pyrazol-1-yl)benzoyl]amino}pyrrolidine-1-carboxamide](/img/structure/B5631712.png)

![8-methoxy-5H-pyrimido[5,4-b]indole-4-thiol](/img/structure/B5631729.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(methylthio)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B5631731.png)
![1'-(2H-1,2,3-benzotriazol-2-ylacetyl)-5-propyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5631732.png)